The presence of two methoxy groups and an aromatic ketone suggests potential applications in organic synthesis as a reactant or intermediate. Its structure shares similarities with known precursors for the synthesis of various organic compounds, including:
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C₁₆H₁₆O₄. It features a central ethanone structure substituted with two methoxyphenyl groups. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Due to the lack of research on this compound, no specific safety information is available. However, as a general precaution, aryl ketones can exhibit irritating or harmful effects if inhaled, ingested, or absorbed through the skin. Standard laboratory safety practices should be followed when handling this compound [].
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone typically involves reactions such as:
Research indicates that 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone exhibits various biological activities:
The synthesis methods for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone include:
Interaction studies involving 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone focus on its reactivity with various biological targets. Research is ongoing to understand its binding affinities and mechanisms of action against microbial pathogens, which may provide insights into its therapeutic potential.
Several compounds share structural similarities with 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol | Similar phenolic structure but with an alcohol functional group | May exhibit different biological activity due to hydroxyl group |
2-Methoxychalcone | Contains a chalcone structure with methoxyl groups | Known for anti-inflammatory properties |
3,4-Dimethoxycinnamic acid | Contains double bond and carboxylic acid group | Exhibits strong antioxidant activity |
The uniqueness of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone lies in its specific arrangement of methoxy groups and its ethanone functionality, which may confer distinct biological activities compared to these similar compounds.
The traditional synthesis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone relies on Williamson ether synthesis and Friedel-Crafts acylation. A representative pathway begins with the reaction of 2-methoxyphenol with 2-bromo-4-methoxyacetophenone in acetone under basic conditions. Potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution, forming the ether linkage at the ketone’s α-position [1]. This method typically achieves yields of 80–85% after recrystallization [1].
An alternative classical approach employs Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with 1,2-dimethoxybenzene in the presence of aluminum chloride (AlCl₃) [3]. However, this route faces challenges in regioselectivity due to competing para- and ortho-acylation pathways, often requiring tedious chromatographic separation.
Table 1: Comparison of Classical Methods
Method | Yield (%) | Reaction Time (h) | Key Reagent |
---|---|---|---|
Williamson Ether [1] | 85 | 12–18 | K₂CO₃, acetone |
Friedel-Crafts [3] | 65–70 | 6–8 | AlCl₃, DCM |
Recent advances focus on solid acid catalysts and phase-transfer catalysis to improve efficiency. A notable development uses sulfated zirconia (SO₄²⁻/ZrO₂) to catalyze the etherification between 2-methoxyphenol and 4-methoxy-α-bromoacetophenone, achieving 92% yield at 80°C in 4 hours [2]. This heterogeneous catalyst enables easy recovery and reuse, reducing waste generation.
Enzymatic catalysis has also been explored using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. While promising for mild conditions, current enzymatic routes suffer from lower reaction rates (48–72 hours) and moderate yields (60–65%) [4].
The shift toward sustainable synthesis emphasizes solvent-free reactions and biobased starting materials. Microwave-assisted synthesis in solvent-free conditions reduces reaction times from hours to minutes. For example, irradiation of 2-methoxyphenol and 4-methoxy-α-bromoacetophenone with K₂CO₃ at 150 W for 15 minutes delivers the product in 88% yield [1].
Water-ethanol mixtures (3:1 v/v) have replaced toxic solvents like dichloromethane in recrystallization steps, maintaining purity >99% while reducing environmental impact [1]. Additionally, recyclable ionic liquids such as [BMIM][BF₄] show potential as dual solvent-catalysts, though scalability remains unproven.
Scaling production of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone faces three primary hurdles:
Table 2: Industrial Process Metrics
Parameter | Laboratory Scale | Pilot Plant Scale |
---|---|---|
Yield (%) | 85–92 | 70–75 |
Energy Consumption (kW) | 0.5 | 12 |
Waste per kg (L) | 8 | 50 |
Efforts to address these challenges include continuous-flow reactors for better heat management and membrane-based separations to replace distillation.
The spectroscopic characterization of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone has been extensively documented through proton and carbon-13 nuclear magnetic resonance spectroscopy studies [1] [2] [3]. The compound exhibits characteristic spectroscopic signatures that confirm its molecular structure and enable reliable identification.
In proton nuclear magnetic resonance spectroscopy using deuterated chloroform as solvent, the compound displays distinctive signals at specific chemical shift regions [1]. The aromatic protons of the 4-methoxyphenyl moiety appear as a multiplet at 8.00-8.02 parts per million, integrating for two protons and representing the meta positions relative to the carbonyl substitution [1]. The remaining aromatic protons manifest as complex multiplet patterns between 6.88-6.97 parts per million, reflecting the overlapping signals from both the guaiacyl and anisyl ring systems [1].
The methylene bridge connecting the phenoxy and carbonyl functionalities produces a characteristic singlet at 5.28 parts per million, integrating for two protons [1]. This signal serves as a diagnostic feature for confirming the presence of the ether linkage in the molecular structure. The methoxy substituents contribute signals at approximately 3.87-3.89 parts per million as sharp singlets, each integrating for three protons [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift assignments of the carbon framework [2]. The carbonyl carbon resonates at 193.15 parts per million, confirming the presence of the ketone functionality [2]. The aromatic carbons bearing methoxy substituents appear at characteristic downfield positions, with the quaternary carbon of the 4-methoxyphenyl ring system observed at 163.97 parts per million [2].
While specific infrared spectroscopic data for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone was not extensively detailed in the literature reviewed, structural analogs provide insight into expected vibrational frequencies [4] [5]. The compound would be anticipated to exhibit characteristic carbonyl stretching frequencies in the 1650-1680 wavenumber region, consistent with aromatic ketone functionalities. Aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber range, while carbon-oxygen stretching from the ether and methoxy groups would contribute bands in the 1000-1300 wavenumber region.
Technique | Solvent | Chemical Shift (ppm) | Assignment | Multiplicity/Coupling | Reference |
---|---|---|---|---|---|
¹H NMR | CDCl₃ | 8.00-8.02 (m, 2H) | Aromatic H (4-methoxyphenyl) | multiplet | [1] |
¹H NMR | CDCl₃ | 6.94-6.97 (m, 3H) | Aromatic H (mixed) | multiplet | [1] |
¹H NMR | CDCl₃ | 6.92 (d, J=6.0 Hz, 1H) | Aromatic H | doublet, J=6.0 Hz | [1] |
¹H NMR | CDCl₃ | 6.88-6.95 (m, 2H) | Aromatic H (mixed) | multiplet | [1] |
¹H NMR | CDCl₃ | 5.28 (s, 2H) | CH₂ (linking) | singlet | [1] |
¹³C NMR | CDCl₃ | 193.15 | C=O (ketone) | - | [2] |
¹³C NMR | CDCl₃ | 163.97 | C-OMe (aromatic) | - | [2] |
Limited crystallographic data are available for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone in the current literature. However, related β-O-4 lignin model compounds have been subjected to single crystal X-ray diffraction studies, providing structural insights into similar molecular frameworks [6] [7] [8].
The crystal structure determination of analogous compounds reveals important conformational preferences and intermolecular interactions. Related acetophenone derivatives typically crystallize in monoclinic or orthorhombic space groups, with molecular packing influenced by weak intermolecular hydrogen bonding and π-π stacking interactions between aromatic ring systems [9] [10].
Single crystal X-ray diffraction studies of structurally similar compounds, such as 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, demonstrate that these molecules often exhibit planar or near-planar conformations with minimal dihedral angles between the ethanone group and aromatic ring systems [10]. The crystal structures are frequently stabilized by π-π interactions between benzene rings, with centroid-centroid distances typically ranging from 3.5 to 3.8 Angstroms [10].
Based on synthetic procedures documented in the literature, 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone can be obtained as white crystalline material through recrystallization from ethanol or ethyl acetate-hexane solvent systems [1] [2] [3]. The compound typically forms as white to pale yellow solids depending on purity and crystallization conditions [1] [11] [12].
Chromatographic analysis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone has been conducted using high-performance liquid chromatography techniques for purity assessment and reaction monitoring [13] [14] [15]. These methods typically employ reverse-phase chromatographic conditions with acetonitrile-water or methanol-water mobile phase systems.
Analysis procedures utilize ultraviolet detection at wavelengths around 240 nanometers, corresponding to the maximum ultraviolet absorption of the compound due to its aromatic chromophores [16]. Gradient elution programs are commonly employed to achieve optimal separation and peak resolution for the compound and related impurities or degradation products.
Gas chromatography-mass spectrometry analysis has been applied for the identification and quantification of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone in depolymerization reaction mixtures [14] [17]. The technique provides both chromatographic separation and mass spectral confirmation of molecular identity through characteristic fragmentation patterns.
Calibration curves for quantitative gas chromatography-mass spectrometry analysis have been established using internal standards such as n-undecane, enabling accurate determination of conversion rates and yields in synthetic and degradation studies [17]. The mass spectral fragmentation typically produces base peaks corresponding to loss of methoxy groups and aromatic stabilized fragments.
Thin layer chromatography has been employed for monitoring reaction progress and preliminary purity assessment [14]. Typical conditions utilize silica gel stationary phases with solvent systems such as petroleum ether-ethyl acetate mixtures in various ratios depending on the specific analytical requirements.
Property | Value | Conditions/Notes | Reference |
---|---|---|---|
Molecular Formula | C₁₆H₁₆O₄ | - | Multiple sources |
Molecular Weight | 272.30 g/mol | Calculated | [18] |
Melting Point | Not reported | - | Not available |
Boiling Point | 436.5°C at 760 mmHg | Predicted | [18] |
Density | Not reported | - | Not available |
Solubility | Soluble in ethanol and ether | Organic solvents | [19] |
Computational studies utilizing density functional theory methods have been applied to investigate the electronic structure and molecular geometry of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone and related β-O-4 lignin model compounds [21]. These calculations provide insights into conformational preferences, electronic properties, and reaction mechanisms.
Density functional theory calculations typically employ hybrid functionals such as B3LYP with basis sets ranging from 6-31G(d) to 6-311++G(d,p) for geometry optimization and property prediction [21]. The computational results indicate that the molecule adopts a preferred conformation with the aromatic rings positioned to minimize steric interactions while maintaining conjugation with the carbonyl system.
Electronic structure calculations reveal the frontier molecular orbital characteristics that influence the chemical reactivity of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone . The highest occupied molecular orbital is typically localized on the aromatic ring systems, particularly the guaiacyl moiety, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl functionality.
The computational modeling predicts bond lengths and angles consistent with experimental crystallographic data for similar compounds. The carbon-oxygen bond lengths in the ether linkage are calculated to be approximately 1.42-1.45 Angstroms, while the carbonyl carbon-oxygen distance is predicted to be around 1.22 Angstroms [21].
Rotational barriers around the ether linkage and the connection between the aromatic ring and carbonyl group have been investigated through computational potential energy surface scans [21]. These studies indicate relatively low rotational barriers, suggesting conformational flexibility in solution while identifying preferred orientations that minimize intramolecular steric clashes.
The computational results support the experimental observations of high yields in synthetic procedures, as the molecular geometry is conducive to nucleophilic attack during ether bond formation reactions [21]. The calculated electrostatic potential surfaces highlight regions of electron density that correlate with observed reaction selectivity patterns.
Method | Starting Materials | Conditions | Yield (%) | Product Appearance | Reference |
---|---|---|---|---|---|
Williamson Ether Synthesis | 2-bromo-1-(4-methoxyphenyl)ethanone + guaiacol | K₂CO₃, acetone, reflux | 82-88 | White solid | [2] [3] |
Nucleophilic Substitution | 2-bromo-4'-methoxyacetophenone + guaiacol | K₂CO₃, acetone, overnight | 96 | White solid | [22] |
One-pot Reaction | Various bromoacetophenones + phenols | K₂CO₃, acetone, RT to reflux | 79-100 | White to pale yellow solid | [1] [11] [12] |